molecular formula C17H17N5OS B3019100 N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 1396864-51-9

N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B3019100
M. Wt: 339.42
InChI Key: WUUKXLQJMHHJNG-UHFFFAOYSA-N
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Description

The compound N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic molecule that appears to be related to various bioactive compounds with potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidinyl group and the pyrimidinyl moiety, are common in the synthesis of molecules with antimicrobial activity and in the modulation of biological targets like the metabotropic glutamate receptor 4 (mGlu4) .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different acid chlorides with amines or the coupling of halogenated thiazole carboxamides with amino alcohols. For instance, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides was achieved by condensation reactions using different acid chlorides . Similarly, an alternative route to synthesize a related compound involved coupling between a bromo-thiazole carboxamide and an amino alcohol . These methods suggest potential synthetic routes that could be adapted for the synthesis of N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques allow for the determination of the molecular fingerprint and the confirmation of the synthesized structures. The presence of a piperidinyl group and a pyrimidinyl ring in the compound of interest suggests that it would exhibit characteristic peaks in these spectroscopic analyses, which would be crucial for its structural characterization.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activity. For example, the benzo[d]isothiazole scaffold has been utilized in the development of positive allosteric modulators of mGlu4, which are compounds that enhance the receptor's response to its neurotransmitter . The antimicrobial activity of related compounds has also been assessed, indicating that these molecules can interact with and inhibit the growth of various microbial strains . These studies suggest that the compound may also participate in specific chemical reactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, metabolic clearance, and inhibitory concentrations against enzymes like CYP1A2, are important for their potential therapeutic use . For instance, compound 27o from the first paper demonstrated an excellent pharmacokinetic profile in rats, which is a crucial factor in drug development . The antimicrobial activity of similar compounds has been evaluated using disc diffusion and microdilution methods, indicating their potential as antimicrobial agents . These properties would need to be investigated for N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide to assess its suitability for further development.

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study involving the design and synthesis of thiazole-aminopiperidine hybrid analogues identified compounds with promising activity against Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents. Among these, a specific compound demonstrated significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with minimal cytotoxicity, suggesting its potential as a lead compound for further antituberculosis drug development (V. U. Jeankumar et al., 2013).

Heterocyclic Carboxamides as Antipsychotic Agents

Research into heterocyclic carboxamides explored their use as potential antipsychotic agents. A series of analogues were prepared and evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as their in vivo efficacy in antagonizing apomorphine-induced responses in mice. Two derivatives were identified with potent activities and favorable profiles for further evaluation as antipsychotic candidates (M. H. Norman et al., 1996).

Antimicrobial Activity of Pyridine Derivatives

A study on the synthesis of novel pyridine derivatives demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. The study underscores the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Synthesis and Antitumor Evaluation

Another research focused on the synthesis of 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety. These compounds were evaluated for their antitumor activities against several cancer cell lines, with some showing moderate to strong activities. Notably, compounds exhibited potent antitumor activities against prostate cancer cells, highlighting their potential as leads for cancer therapy development (Erdong Li et al., 2020).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives was explored for their potential as anticancer and anti-5-lipoxygenase agents. The study found that certain derivatives exhibited selective influence on cancer cell lines and potent inhibition of 5-lipoxygenase, suggesting their dual therapeutic potential (A. Rahmouni et al., 2016).

properties

IUPAC Name

N-(6-piperidin-1-ylpyrimidin-4-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(12-4-5-13-14(8-12)24-11-20-13)21-15-9-16(19-10-18-15)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUKXLQJMHHJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide

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